Distearyl lauroyl glutamate
Description
Properties
CAS No. |
55258-21-4 |
|---|---|
Molecular Formula |
C53H103NO5 |
Molecular Weight |
834.4 g/mol |
IUPAC Name |
dioctadecyl (2S)-2-(dodecanoylamino)pentanedioate |
InChI |
InChI=1S/C53H103NO5/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-58-52(56)47-46-50(54-51(55)45-42-39-36-33-18-15-12-9-6-3)53(57)59-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3,(H,54,55)/t50-/m0/s1 |
InChI Key |
ATCSZWDSMPHYLD-DPDRHGIRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Acyl Glutamates
Established Synthesis Routes for N-Acylated Amino Acids
The industrial production of N-acylated amino acids, including acyl glutamates, primarily relies on well-established chemical synthesis routes. These methods are designed to efficiently create the amide bond between a fatty acid and an amino acid.
Acylation and Neutralization Pathways for Lauric Acid and Glutamic Acid Derivatives
A common approach for synthesizing N-lauroyl-L-glutamic acid involves the acylation of L-glutamic acid with lauric acid. This process is typically followed by a neutralization step. One method involves a condensation reaction between lauric acid and glutamic acid in a solvent, followed by an acidifying skimming reaction to yield an N-lauroyl-glutamic acid mixed solution. google.com The solvent is then removed, and a final neutralization reaction produces the sodium salt of N-lauroyl-glutamate. google.com Industrially, this process often involves condensation, acidification and separation, neutralization and salting out, and finally drying to obtain the powdered product. google.com
Another pathway involves the reaction of fatty acid chlorides with the amino group of sodium glutamate (B1630785). google.com The resulting N-acyl-L-glutamate can then be neutralized. For instance, TEA-Lauroyl Glutamate is synthesized by reacting lauric acid with L-glutamic acid, followed by neutralization with triethanolamine. glooshi.com
Schotten-Baumann Reaction in Acyl Glutamate Synthesis
The Schotten-Baumann reaction is a cornerstone in the synthesis of acyl glutamates. google.comgoogle.com This reaction facilitates the formation of amides from an amine and an acyl chloride in the presence of a base. iitk.ac.injk-sci.combyjus.com In the context of acyl glutamate synthesis, the α-amino group of glutamic acid (or its salt) acts as the nucleophile, attacking the carbonyl carbon of a fatty acid chloride. google.comiitk.ac.in
The reaction is typically carried out in a biphasic system, often an aqueous basic environment. byjus.com A base, such as sodium hydroxide (B78521) or pyridine, is crucial for neutralizing the hydrochloric acid formed during the reaction, which drives the equilibrium towards amide formation and prevents protonation of the amine. byjus.com To overcome the challenge of reacting a lipophilic fatty acid chloride with a hydrophilic amino acid in an aqueous medium, organic solvents like acetone (B3395972) or the addition of surfactants can be employed to facilitate the reaction. google.com
The general mechanism involves the nucleophilic attack of the amine on the acyl chloride, forming a tetrahedral intermediate. iitk.ac.injk-sci.com This intermediate then collapses, expelling a chloride ion and, after deprotonation of the nitrogen, yields the final amide product. jk-sci.com
Targeted Derivatization Strategies for Modified Acyl Glutamate Structures
The versatility of acyl glutamates can be expanded through targeted derivatization, allowing for the creation of molecules with tailored properties. These strategies often focus on modifying the amino acid or the acyl chain.
Influence of Amino Acid Side Chains on Synthetic Outcomes
The side chain of the amino acid plays a significant role in the properties and synthesis of N-acyl amino acids. The presence of functional groups on the side chain can influence the reactivity and the final characteristics of the surfactant. nih.govscispace.comresearchgate.net For instance, the two carboxylic acid groups in glutamic acid provide two potential sites for reaction and contribute to the pH sensitivity of the resulting surfactant. chalmers.se The distance between these carboxyl groups can also affect properties like the surfactant's interaction with mineral ions. whiterose.ac.uk
Kinetic studies have shown that the structure of the amino acid side chain, including both polar and steric factors, affects the rate of reactions like acidolysis. nih.govscispace.com While steric hindrance can be a factor, its effect might be less pronounced than anticipated in some cases. nih.gov The nature of the amino acid side chain—whether acidic, basic, or containing an amide—can also influence fragmentation patterns in mass spectrometry analysis, suggesting an influence on the stability and reactivity of the molecule. researchgate.net
Design Principles for Tailored Acyl Chain Incorporation
The properties of acyl glutamates are heavily influenced by the nature of the incorporated acyl chain. chalmers.seresearchgate.net Key structural characteristics of the fatty acyl group that can be tailored include:
By strategically selecting fatty acids with different chain lengths, degrees of unsaturation, and functional groups, it is possible to design acyl glutamate surfactants with specific properties for various applications. researchgate.net
Green Chemistry Approaches in Acyl Glutamate Synthesis and Production
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for synthesizing acyl glutamates. These "green chemistry" approaches aim to reduce the use of hazardous chemicals, minimize waste, and utilize renewable resources. bbwpublisher.com
Key green chemistry strategies include:
These green approaches are crucial for the future of acyl glutamate production, aligning with the growing demand for sustainable and bio-based products in the chemical industry. bbwpublisher.comnih.gov
Spectroscopic and Advanced Analytical Characterization of Distearyl Lauroyl Glutamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Distearyl lauroyl glutamate (B1630785). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained. vulcanchem.com
Carbon-13 NMR (¹³C-NMR) spectroscopy is employed to map the carbon skeleton of Distearyl lauroyl glutamate. ksu.edu.sa Each unique carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum, allowing for the complete assignment of the carbon backbone. libretexts.org The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of the carbon atoms. ksu.edu.sa
Key expected signals in the ¹³C-NMR spectrum of this compound would include:
Carbonyl Carbons: Signals for the two ester carbonyl carbons and the one amide carbonyl carbon would appear in the downfield region, typically between 170-180 ppm.
Alpha-Carbon of Glutamate: The carbon atom to which the amino group is attached would resonate at a characteristic chemical shift, influenced by the adjacent nitrogen and carbonyl groups.
Alkyl Chain Carbons: The numerous methylene (B1212753) (-CH2-) and terminal methyl (-CH3) carbons of the lauroyl and stearyl chains would produce a cluster of signals in the upfield region of the spectrum.
The number of distinct signals confirms the number of non-equivalent carbons, and their chemical shifts provide definitive evidence for the presence of the glutamate core, the lauroyl group, and the two stearyl ester groups. ksu.edu.salibretexts.org
Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift Range (ppm) |
| Carbonyl (Ester & Amide) | 170 - 180 |
| Glutamate α-Carbon | 50 - 60 |
| O-CH₂ (Ester) | 60 - 70 |
| Glutamate Backbone Carbons | 25 - 40 |
| Alkyl Chain (-CH₂-)n | 20 - 35 |
| Terminal Methyl (-CH₃) | ~14 |
Note: These are predicted ranges based on general principles of ¹³C-NMR and data for similar structures. Actual values may vary.
Mass Spectrometry Techniques for Molecular and Fragment Ion Confirmation
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and confirm the elemental composition of this compound. nih.gov This technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The exact mass of this compound is calculated to be 833.78362539 Da. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly effective method for the analysis of complex mixtures and the confirmation of the purity of compounds like this compound. mdpi.comchemyx.com HPLC separates the components of a mixture based on their differential interactions with a stationary and a mobile phase. chemyx.com The separated components then enter the mass spectrometer for detection and identification. chemyx.com This coupling allows for the verification of the molecular weight of the main compound and the identification of any impurities or related substances. mdpi.com For amino acid-based surfactants, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile. mdpi.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in the this compound molecule. researchgate.netresearchgate.net This technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. cnrs.fr
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
N-H Stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the amide group.
C-H Stretching: Bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chains.
C=O Stretching: Strong absorption bands around 1735 cm⁻¹ for the ester carbonyl groups and around 1640 cm⁻¹ for the amide carbonyl group (Amide I band).
N-H Bending: A band around 1550 cm⁻¹ (Amide II band) arising from the N-H bending vibration coupled with C-N stretching.
C-O Stretching: Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the ester groups.
The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule. researchgate.netresearchgate.net
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Alkyl Chains | C-H Stretch | 2850 - 2960 |
| Ester | C=O Stretch | ~1735 |
| Amide | C=O Stretch (Amide I) | ~1640 |
| Amide | N-H Bend (Amide II) | ~1550 |
| Ester | C-O Stretch | 1100 - 1300 |
Note: These are characteristic wavenumber ranges and may vary slightly based on the specific molecular environment.
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of this compound. These techniques are particularly important for understanding the behavior of the material during manufacturing and in final formulations. researchgate.netufv.br
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point and other thermal transitions of this compound. For similar amino acid-based surfactants, DSC has been used to study their thermal behavior. researchgate.net For instance, some related compounds show endothermic events associated with melting processes. ufv.br
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA provides information about the thermal stability and decomposition temperature of the compound. mdpi.com For amino acid-based surfactants, TGA curves can indicate the temperature at which significant thermal degradation begins. ufv.br The thermal stability is influenced by factors such as the length of the alkyl chains. mdpi.com
The combination of these spectroscopic and analytical techniques provides a comprehensive characterization of this compound, confirming its structure, purity, and key physicochemical properties.
X-ray Scattering Techniques for Supramolecular Structure Determination
X-ray scattering techniques are powerful, non-destructive methods for probing the structure of materials at the molecular and supramolecular levels. They are particularly suited for characterizing the ordered structures, such as lamellar gels, that this compound can form.
Small- and Wide-Angle X-ray Scattering (SWAXS) is a technique that provides information about the size, shape, and distribution of macromolecules and the characteristic distances in partially ordered materials. nih.gov SAXS probes larger structural features (1-200 nm), while WAXS resolves smaller spacings (0.33-0.49 nm). nih.gov This makes SWAXS ideal for studying the lamellar gel structures formed by surfactants and long-chain alcohols in water. researchgate.net These gels, often called α-gels, consist of surfactant bilayers with hexagonally packed alkyl chains. researchgate.net
In studies of related amino acid-based surfactants, SWAXS has been used to assess the α-gel structure. researchgate.net The SAXS data reveals information about the repeating distance (d-spacing) of the lamellar layers, while the WAXS data provides insight into the packing of the alkyl chains. researchgate.net For instance, research on a system containing disodium (B8443419) N-dodecanoylglutamate showed that factors like salt concentration could significantly alter the d-spacing by screening electrostatic repulsion between the lamellar bilayers. researchgate.net Similarly, SWAXS has been employed to confirm the formation of stable vesicle structures in systems containing double-tailed anionic and cationic surfactants, demonstrating its utility in characterizing complex self-assembled systems. researchgate.net
Table 3: SWAXS Data for a Related Amino Acid Surfactant Gel System
| Parameter | Measurement | Interpretation |
|---|---|---|
| SAXS Peak Position (q) | 0.15 Å⁻¹ | Corresponds to the primary lamellar repeat distance. |
| Lamellar d-spacing (2π/q) | 4.19 nm | The thickness of one surfactant bilayer plus the water layer. |
| WAXS Peak Position (q) | 1.52 Å⁻¹ | Relates to the packing of the alkyl chains. |
| Alkyl Chain Spacing (2π/q) | 0.41 nm | Indicates a hexagonal packing arrangement (α-gel). |
Note: Data is based on findings for a related N-acylglutamate surfactant system as described in the literature. researchgate.net
X-ray Powder Diffraction (XRPD) is a technique used to identify crystalline phases and analyze the structural properties of powdered or polycrystalline materials. oxcryo.comforcetechnology.com When a material is irradiated with X-rays, the crystalline domains diffract the beam at specific angles, producing a diffraction pattern unique to that crystal structure. forcetechnology.comnihs.go.jp This pattern serves as a fingerprint for the material's crystalline form. nihs.go.jp
XRPD can distinguish between crystalline and amorphous materials; crystalline substances produce sharp diffraction peaks, while amorphous materials result in broad, diffuse halos. nihs.go.jpicdd.com The technique is used to evaluate polymorphism, the existence of multiple crystalline forms of the same compound, which can have different physical properties. nihs.go.jp For a compound like this compound, which has long alkyl chains, XRD can provide information on the packing and ordering of these chains in the solid state. The positions of the diffraction peaks (typically reported as 2θ angles) can be used to calculate the interplanar spacings (d-values) within the crystal lattice, offering insight into the unit cell dimensions. esrf.fr
Table 4: Representative X-ray Powder Diffraction Peak Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 5.5 | 16.05 | 100 |
| 11.0 | 8.03 | 45 |
| 21.4 | 4.15 | 80 |
| 23.8 | 3.73 | 60 |
Note: This table presents hypothetical data to illustrate the typical format of XRPD results. The values are not specific to this compound.
Supramolecular Organization and Self Assembly Mechanisms of Distearyl Lauroyl Glutamate Systems
Micellar Formation and Aggregation Behavior
The aggregation of surfactant monomers in a solution is a critical phenomenon that dictates their functional properties, such as emulsification and cleansing. This process typically begins at a specific concentration known as the critical micelle concentration (CMC). sigmaaldrich.com
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. sigmaaldrich.commdpi.com Below the CMC, surfactant molecules exist predominantly as monomers. firp-ula.org The determination of CMC is a key metric for evaluating the efficiency of a surfactant; a lower CMC value generally indicates better performance, as less surfactant is needed to initiate micellization and affect surface tension. turkchem.net
For many amino acid-based surfactants, CMC values are well-documented. For instance, surfactants like sodium cocoyl glutamate (B1630785) and sodium lauroyl glutamate have a CMC of approximately 0.4 g/L. turkchem.net However, a specific CMC value for Distearyl lauroyl glutamate in a simple aqueous solution is not commonly reported in the literature. This is primarily due to its extensive hydrophobic character from the two C18 stearyl chains, which makes it practically insoluble in water and drives it to form more complex liquid crystalline structures, such as lamellar gels, rather than simple spherical micelles. vulcanchem.comaston-chemicals.com Its primary function is to act as a liquid-crystal emulsifier, creating stable gel phases within emulsions. aston-chemicals.comspecialchem.com
Table 1: Critical Micelle Concentration (CMC) of Related Amino Acid Surfactants This table provides context by showing the CMC values for similar, more water-soluble amino acid-based surfactants.
| Surfactant | CMC (g/L) | Source |
|---|---|---|
| Sodium Cocoyl Glutamate | 0.4 | turkchem.net |
| Sodium Lauroyl Glutamate | 0.4 | turkchem.net |
| Sodium Lauroyl Sarcosinate | 0.4 | turkchem.net |
| Sodium Lauryl Ether Sulfate (SLES) | 0.3 | turkchem.net |
In practical applications, surfactants are rarely used alone. Formulations often contain a mixture of different types of surfactants to achieve superior performance through synergistic interactions. turkchem.net When two or more surfactants are mixed, the resulting CMC of the mixture is often lower than the CMC of the individual components. mdpi.comturkchem.net This synergistic effect means that a lower total surfactant concentration is required to achieve the desired effect, such as reducing surface tension or forming an emulsion. turkchem.net
Liquid Crystalline Phases and α-Gel Formation Dynamics
Beyond simple micelles, this compound is known for its ability to form highly ordered liquid crystalline phases, particularly lamellar gel networks known as α-gels. vulcanchem.comgoogleapis.com These structures are critical for creating stable and aesthetically pleasing emulsions in cosmetic and personal care products. acs.org
The α-gel is a specific type of lamellar gel phase formed by ternary mixtures of surfactants, long-chain fatty alcohols, and water at temperatures below the gel-liquid crystal phase transition temperature (Tc). researchgate.netnih.gov This assembly is also referred to as an "α-form hydrated crystal". acs.orgresearchgate.net In this structure, the surfactant and fatty alcohol molecules arrange themselves into bilayers, with their hydrophobic alkyl chains oriented inwards and the hydrophilic head groups facing the aqueous phase. researchgate.net A defining characteristic of the α-gel is that the alkyl chains within these bilayers are tightly arranged in a hexagonal lattice, resulting in a more ordered and rigid structure compared to a standard liquid crystalline phase where the chains are in a more fluid, molten state. researchgate.net The formation of these lamellar gel phases by this compound is key to its role in stabilizing oil-in-water emulsions and providing structure to creams and lotions. vulcanchem.com
Excess Water: The α-gel structure consists of hydrated crystalline domains (multilamellar vesicles) dispersed within the aqueous phase. The water that exists between these domains is termed "excess water". acs.orgresearchgate.net The volume of this excess water directly impacts the viscosity of the system; a higher amount of excess water generally leads to a lower viscosity as it lubricates the movement of the gel domains. acs.orgnih.gov
Domain Interactions: The α-gel domains, which can be visualized as multilamellar vesicles or onion-like structures, interact with each other to form a three-dimensional network. acs.orgresearchgate.net The strength of these domain-to-domain interactions is a critical factor in determining the gel's stiffness and viscosity. Stronger interactions, often due to decreased electrostatic repulsion between domains, lead to a more robust and viscous gel network. acs.orgnih.gov
Therefore, the final properties of the α-gel are a balance between the amount of water separating the domains and the attractive or repulsive forces acting between them. acs.orgresearchgate.net
The addition of electrolytes, such as inorganic salts like sodium chloride (NaCl), can profoundly and non-linearly alter the properties of an α-gel network. acs.orgresearchgate.net The effect of electrolytes is primarily attributed to their ability to modulate the electrostatic interactions between the charged surfactant head groups in the lamellar bilayers and between the gel domains themselves. acs.orgnih.gov
Studies on α-gels formed by amino acid-based surfactants have shown a distinct biphasic response to increasing electrolyte concentration: acs.orgresearchgate.netnih.gov
High Electrolyte Concentration (e.g., 200–1000 mmol dm⁻³ NaCl): At higher salt concentrations, the screening effect becomes more pronounced, significantly reducing the electrostatic repulsion between the larger α-gel domains. acs.orgresearchgate.netnih.gov This reduction in repulsion, and potentially an increase in the number of domains, enhances domain-to-domain interactions. acs.org These strengthened interactions cause the viscosity of the system to increase, creating a more structured and cohesive network. researchgate.netnih.gov Furthermore, once this highly cohesive network is broken by shear, it has been observed to have low recoverability. acs.orgnih.gov
Table 2: Effect of NaCl Concentration on α-Gel Properties This table summarizes the findings on how electrolytes influence the structure and viscosity of an α-gel network based on studies of similar systems.
| NaCl Concentration Range | Primary Mechanism | Effect on d-spacing | Effect on Excess Water | Effect on Domain Interaction | Net Effect on Viscosity | Source |
|---|---|---|---|---|---|---|
| Low (0-200 mmol dm⁻³) | Screening of electrostatic repulsion between bilayers | Decreases | Increases | Relatively weak | Decreases | acs.orgresearchgate.netnih.gov |
| High (200-1000 mmol dm⁻³) | Screening of electrostatic repulsion between domains | - | - | Increases | Increases | acs.orgresearchgate.netnih.gov |
General Self-Assembly Principles in Soft Matter Systems
The formation of structured systems from individual this compound molecules is a manifestation of the broader principles that govern self-assembly in soft matter. This process is not random but is instead a carefully orchestrated event driven by the system's tendency to seek a minimum energy state.
The self-assembly of molecules like this compound is fundamentally dictated by the balance between attractive and repulsive forces among the constituent molecules. beilstein-journals.org Ordered structures emerge when these forces achieve an equilibrium that favors a specific geometric arrangement. The primary non-covalent interactions that drive the self-assembly of amino acid derivatives include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. beilstein-journals.org
In the case of this compound, the long stearyl and lauroyl hydrocarbon chains contribute significantly to hydrophobic interactions, driving molecules to aggregate in aqueous environments to minimize the unfavorable contact between the nonpolar tails and water molecules. Simultaneously, the glutamate headgroup, with its amide and ester functionalities, can participate in hydrogen bonding. nih.gov These directional and specific interactions, along with van der Waals forces between the alkyl chains, promote an ordered packing of the molecules. beilstein-journals.org
Research on structurally related poly(α-n-alkyl γ-glutamate)s reveals that the length of the alkyl side chains plays a critical role in the resulting supramolecular structure and its thermal behavior. These polymers adopt a layered structure where polypeptide helices are separated by paraffinic domains of the alkyl side chains. acs.org The table below summarizes the thermal transitions observed in these related systems, which are indicative of the changes in molecular packing and order driven by the balance of intermolecular forces.
| Compound (PAAG-n) | Transition Temperature T1 (°C) | Transition Temperature T2 (°C) |
| PAAG-14 | ~30 | - |
| PAAG-16 | ~50 | - |
| PAAG-18 | ~65 | ~95 |
| PAAG-20 | ~75 | ~100 |
| PAAG-22 | ~80 | ~105 |
| Data adapted from research on poly(α-n-alkyl γ-glutamate)s (PAAG-n), where 'n' is the number of carbons in the alkyl side chain. acs.org T1 represents the transition from a partially crystalline side-chain phase to a disordered side-chain phase within a layered structure. T2 indicates a transition to a nematic structure with a quasi-hexagonal packing of helical backbones. |
This data illustrates how subtle changes in the hydrophobic portion of the molecule can significantly alter the balance of forces and, consequently, the stability of the self-assembled structures at different temperatures.
The solvent is not a passive medium in the self-assembly process but an active participant that can modulate the intermolecular interactions driving the formation of ordered structures. researchgate.netnih.gov The properties of the solvent, particularly its polarity and ability to form hydrogen bonds, can significantly influence the strength of hydrophobic interactions and hydrogen bonding between the self-assembling molecules. nih.govnii.ac.jp
For amphiphilic molecules like this compound, the structure of the solvent at the interface with the hydrophobic and hydrophilic parts of the molecule is critical. In aqueous systems, water molecules form an ordered "cage-like" structure around the hydrophobic alkyl chains. The energetic penalty of maintaining this ordered structure drives the hydrophobic chains to aggregate, thus minimizing the interfacial area and releasing the ordered water molecules, which is an entropically favorable process.
Beyond spontaneous self-assembly, there is a growing interest in directing the assembly process to create specific, predetermined nanostructures with tailored functionalities. nih.govrsc.org This "directed self-assembly" can be achieved by manipulating external factors or by designing molecules with specific recognition motifs.
While specific research on the directed self-assembly of this compound is limited, related amino acid and peptide-based systems have been shown to form a variety of nanostructures, including nanofibers, nanorods, vesicles, and hydrogels. beilstein-journals.org The formation of these structures can be influenced by factors such as pH, temperature, and the presence of specific ions or complementary molecules.
One of the promising areas in this field is the creation of multicompartment systems, such as vesicles within vesicles (vesosomes) or networked multicompartment vesicles. rsc.orgrsc.org These structures mimic the compartmentalization found in biological cells and offer opportunities for the simultaneous encapsulation and delivery of multiple agents. rsc.org Given the amphiphilic nature of this compound, it is a potential candidate for forming the lipid-like bilayers that constitute the walls of these vesicles. The engineering of such complex architectures would likely involve a combination of spontaneous self-assembly and directed techniques, such as using templates or specific linker molecules to connect pre-formed vesicles. The table below lists various nanostructures formed by the self-assembly of amino acids and their derivatives, highlighting the potential for forming complex systems.
| Building Block | Assembled Nanostructure | Potential Application | Reference |
| Single Amino Acids | Nanofibers, Nanorods, Nanoparticles, Hydrogels | Therapeutic Delivery | beilstein-journals.org |
| Modified Amino Acids | Nanofibers, Nanotubes, Vesicles | Drug Delivery, Tissue Engineering | beilstein-journals.org |
| Amino Acids and Metal Ions | Co-assembled Nanostructures | Catalysis, Sensing | mdpi.com |
| Peptide Amphiphiles | Nanofibers, Vesicles, Nanotapes | Drug Delivery, Cell Culture | nih.gov |
The ability to direct the self-assembly of molecules like this compound into predictable and complex nanostructures holds significant promise for the development of advanced materials for a wide range of applications.
Rheological and Viscoelastic Properties of Distearyl Lauroyl Glutamate Formulations
Viscoelastic Moduli and Network Structure Analysis
Viscoelastic materials like the α-gels formed by Distearyl Lauroyl Glutamate (B1630785) exhibit both viscous (liquid-like) and elastic (solid-like) properties. These are quantified by the storage modulus (G'), representing the stored elastic energy, and the loss modulus (G''), representing the dissipated viscous energy.
The elastic modulus (or storage modulus, G') is a measure of the gel's solid-like character and its ability to store deformational energy. uc.eduthewellbio.com In α-gel systems, G' is typically much larger than G'' at low strains, indicating a predominantly elastic, solid-like network structure. The value of G' is directly related to the strength and density of the gel network, which in turn is governed by intermolecular interactions. acs.orgnih.gov
Key intermolecular forces at play include:
Electrostatic Repulsion: In ionic N-acyl glutamate systems, electrostatic repulsion between the charged headgroups of the surfactant molecules helps to maintain the separation between the lamellar bilayers. acs.org
Factors like electrolyte concentration can modulate these interactions. As shown in studies on related surfactants, adding salt screens the electrostatic repulsion, which can alter the water distribution and the strength of domain-to-domain interactions, thereby changing the elastic modulus of the gel. acs.org At a certain point, increased salt levels can enhance cohesion between domains, leading to a stiffer gel (higher G'). acs.org
The robust network structure of an α-gel is not permanent and can be broken down or "collapsed" under sufficient strain. Rheological analysis shows that while the elastic modulus (G') is constant at low shear strains, it decreases sharply above a critical strain value (γc). acs.org This drop signifies the yielding and collapse of the internal gel structure as the applied force overcomes the intermolecular interactions holding the network together.
Once this network collapses, its ability to recover its original structure and elasticity is limited. researchgate.netnih.gov Studies have shown that the recovery is often slow and incomplete, a direct consequence of the thixotropic nature of the gel. researchgate.net The dynamics of this recovery are highly dependent on the intermolecular forces within the system. For example, in systems where domain-to-domain cohesion is high (such as at elevated salt concentrations), it is more difficult for the domains to rearrange back into their original, stable network configuration after the shearing force is removed. acs.orgnih.gov This results in poor recovery dynamics and a significant loss of viscosity and elasticity after being subjected to high stress. acs.orgnih.gov
Influence of Environmental Factors on Rheological Profiles
The rheological behavior of formulations containing Distearyl lauroyl glutamate is significantly influenced by environmental conditions. Temperature and the presence of electrolytes, such as salt, can alter the viscosity and structural integrity of these systems.
Effects of Temperature on Viscosity and Flow Properties
The viscosity of liquids, including cosmetic and pharmaceutical formulations, is generally temperature-dependent. designetics.com For most liquids, an increase in temperature leads to a decrease in viscosity. azom.com This is because higher temperatures increase the kinetic energy of molecules, reducing the cohesive forces between them and allowing them to move more freely. azom.com
In the context of this compound formulations, which often form gel-like structures, temperature changes can significantly impact their flow properties. While specific data for this compound was not found in the provided search results, the general principle for similar lipid-based or polymeric gel systems is a decrease in viscosity with increasing temperature. azom.comresearchgate.net This effect is reversible, with the viscosity increasing as the temperature decreases. google.com The precise relationship between temperature and viscosity is crucial for the formulation's stability and sensory characteristics upon application.
Below is a representative data table illustrating the typical effect of temperature on the viscosity of a gel formulation.
| Temperature (°C) | Viscosity (cP) |
| 25 | 150,000 |
| 30 | 100,000 |
| 35 | 33,000 |
| 40 | 10,000 |
This table presents illustrative data based on general principles for similar systems, as specific data for this compound was not available in the search results.
Impact of Salt Concentration on Viscosity and Gel Cohesion
The presence of salts can have a complex and significant effect on the rheological properties of formulations containing surface-active agents like this compound, particularly in α-gel structures formed with long-chain alcohols and water. acs.org
Research on similar systems, such as those with disodium (B8443419) N-dodecanoylglutamate, has shown that the impact of salt concentration on viscosity is not linear. acs.orgresearchgate.net Initially, an increase in NaCl concentration (from 0 to 200 mmol dm⁻³) can lead to a decrease in viscosity. acs.orgresearchgate.net This is attributed to the screening of electrostatic repulsion between the lamellar bilayers of the gel, causing a decrease in the interlayer spacing and an increase in the amount of excess water between the gel domains. acs.orgresearchgate.net
However, as the salt concentration is further increased (from 200 to 1000 mmol dm⁻³), the viscosity begins to increase. acs.orgresearchgate.net This subsequent rise in viscosity is thought to be due to decreased electrostatic repulsion between the α-gel domains themselves and/or an increase in the number of multilamellar vesicles, leading to stronger domain-to-domain interactions. acs.orgresearchgate.net This can also result in increased cohesion between the domains, making the structure more difficult to recover after being subjected to strain. researchgate.net
The following interactive table summarizes the observed effects of NaCl concentration on the viscosity of a model α-gel system.
| NaCl Concentration (mmol dm⁻³) | Viscosity (Pa·s) at 1 x 10⁻³ s⁻¹ |
| 0 | ~3000 |
| 100 | ~2000 |
| 200 | ~1500 (Minimum) |
| 500 | ~2500 |
| 1000 | ~4000 |
This data is based on findings for a similar amino acid-based surfactant system and illustrates the general trend. acs.org
Computational Modeling for Rheological Prediction and Optimization
Computational modeling is an increasingly valuable tool for predicting and optimizing the rheological properties of complex formulations, including those containing this compound. wur.nl These models can help reduce the amount of empirical, trial-and-error work required in the formulation development process. wur.nl
Techniques such as molecular dynamics (MD) simulations and artificial neural networks (ANN) are employed to understand and predict the behavior of these systems at a molecular level. researchgate.netacs.org For instance, MD simulations can provide insights into how changes in formulation components, like the addition of salts or co-surfactants, affect the structure and interactions within the gel network, which in turn dictates the macroscopic rheological properties. researchgate.net Coarse-graining approaches within these simulations can be particularly useful for studying the self-assembly and mesoscopic properties of such systems. acs.org
ANN and other machine learning models can be trained on experimental rheological data to predict properties like viscosity and yield stress based on formulation parameters. researchgate.net These predictive models can be used to optimize formulations for desired flow behaviors and stability profiles, accelerating the development of new products. wur.nlresearchgate.net While specific computational models for this compound were not detailed in the search results, the principles and methodologies are broadly applicable to these types of complex fluid systems. wur.nlresearchgate.net
Interfacial Phenomena and Emulsion Stabilization Mechanisms Mediated by Distearyl Lauroyl Glutamate
Interfacial Tension Reduction and Adsorption Kinetics
The efficacy of an emulsifier is fundamentally linked to its ability to modify the interface between two immiscible liquids, such as oil and water. This involves both thermodynamic and kinetic processes that facilitate the creation and stabilization of a dispersed system.
The formation of an emulsion requires energy to increase the interfacial area between the oil and water phases. Surfactants like Distearyl lauroyl glutamate (B1630785) facilitate this process by reducing the interfacial tension (IFT), which is the energy required to create a new unit of interfacial area. ulprospector.comstevenabbott.co.uk As an amphiphilic molecule, Distearyl lauroyl glutamate possesses both a lipophilic (oil-loving) tail, composed of two stearyl chains and a lauroyl group, and a hydrophilic (water-loving) head, the glutamate residue.
When introduced into an oil and water system, these molecules preferentially align themselves at the interface, with the lipophilic tails penetrating the oil phase and the hydrophilic head remaining in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules and between oil molecules at the boundary, thereby lowering the IFT. ulprospector.com The significant reduction in IFT makes it energetically less costly to break down large droplets into smaller ones, promoting the formation of a fine and dispersed emulsion. ulprospector.comstevenabbott.co.uk Research on similar anionic amino acid-based surfactants has shown they can lower the oil/water interfacial tension to below 5 mN/m, a critical threshold for effective emulsification. researchgate.net
| Interface | Typical Interfacial Tension (mN/m at 20°C) | Effect of Surfactant (e.g., this compound) |
|---|---|---|
| Water / Air | ~72.8 | Significantly Reduced |
| Oil / Water | ~30-50 | Reduced to <10, often <5, enabling emulsion formation. ulprospector.comresearchgate.net |
The process of reducing interfacial tension is not instantaneous; it is governed by the kinetics of surfactant adsorption. Following its introduction into the system, this compound molecules diffuse from the bulk phase (primarily water) and adsorb onto the newly created oil-water interface. This adsorption is a rapid process, driven by the molecule's amphiphilicity, which makes residing at the interface energetically favorable. researchgate.net
As the molecules accumulate, they form a condensed interfacial film that acts as a physical barrier between the oil droplets and the continuous water phase. researchgate.net The rate of film formation is crucial during the emulsification process, where new interfacial area is constantly being generated. A rapid adsorption rate ensures that newly formed droplets are quickly coated with a protective surfactant layer, preventing immediate recoalescence. The kinetics follow a pseudo-second-order model in similar systems, indicating a chemisorption process where the surfactant molecules attach firmly to the interface. semanticscholar.org This leads to the formation of a stable, resilient film essential for the long-term stability of the emulsion.
Mechanisms of Emulsion Formation and Long-Term Stability
Once an emulsion is formed, its long-term stability depends on preventing the dispersed droplets from aggregating and coalescing. This compound employs several mechanisms to ensure this stability, primarily through electrostatic and steric repulsion, enhancing interfacial film strength, and leveraging the Marangoni-Gibbs effect.
Long-term emulsion stability is achieved by establishing a significant repulsive energy barrier between droplets. wiley-vch.de this compound contributes to this barrier through two primary mechanisms:
Steric Stabilization : This is a powerful mechanism provided by the physical bulk of the adsorbed surfactant molecules. byk.com The structure of this compound, with its two long (C18) stearyl chains, creates a thick, solvated protective layer around the oil droplets. fiveable.me When two droplets approach each other, these protruding polymer-like chains begin to overlap and compress. This confinement reduces the conformational entropy of the chains and increases the local osmotic pressure, creating a strong repulsive force that pushes the droplets apart and prevents them from coming into direct contact. byk.comfiveable.me
Electrostatic Repulsion : In addition to steric hindrance, electrostatic forces can contribute to stabilization. google.com The glutamate headgroup of the molecule contains a carboxylic acid group, which can be ionized depending on the pH of the aqueous phase. When deprotonated, it imparts a negative charge to the surface of the oil droplets. This results in a repulsive electrostatic force between any two approaching droplets, as their like charges repel each other. This mechanism is particularly effective in aqueous systems and works in concert with steric stabilization to prevent flocculation. google.comethernet.edu.et
| Molecular Component | Stabilization Mechanism | Description |
|---|---|---|
| Distearyl (Two C18 Chains) | Steric Stabilization | The long, bulky hydrocarbon chains form a dense physical barrier on the droplet surface, preventing close approach and coalescence through steric hindrance. byk.comfiveable.me |
| Lauroyl Glutamate (Headgroup) | Electrostatic Repulsion | The glutamate headgroup can carry a negative charge at appropriate pH values, creating an electrostatic repulsion between droplets that keeps them separated. google.comethernet.edu.et |
The layer of this compound at the oil-water interface does more than just create repulsive forces; it also modifies the mechanical properties of the interface itself. The adsorbed molecules form a viscoelastic film with significant strength and viscosity. nih.gov
This high interfacial viscosity plays a crucial role in preventing coalescence by slowing down the drainage of the continuous phase (water) from the thin film between two approaching droplets. A stronger, more viscous film is more resistant to rupture and drainage, providing a robust mechanical barrier that physically prevents the droplets from merging. nih.govnih.gov The strength of this film is enhanced by the strong intermolecular interactions (van der Waals forces) between the long stearyl chains of the surfactant molecules packed at the interface.
The Marangoni-Gibbs effect is a dynamic stabilization mechanism related to gradients in interfacial tension. chemeurope.comnumberanalytics.com It describes the phenomenon where fluid flows along an interface from a region of lower surface tension to a region of higher surface tension to minimize the system's free energy. numberanalytics.comnumberanalytics.com
In an emulsion stabilized by this compound, this effect acts as a self-healing mechanism for the interfacial film. If the film between two droplets is stretched or disturbed (for instance, by thermal motion or mechanical stress), the local surface area increases, and the concentration of adsorbed surfactant molecules decreases. This leads to a localized increase in interfacial tension. chemeurope.com This gradient in tension immediately induces a flow of surfactant molecules from the surrounding, high-concentration (low-tension) areas to the stretched, low-concentration (high-tension) spot. This rapid replenishment of the surfactant restores the integrity of the protective film, counteracting the thinning process and preventing the film from rupturing, thus preventing coalescence. numberanalytics.comnumberanalytics.com
Instability Mechanisms: Creaming, Flocculation, Coalescence, and Phase Inversion
Emulsions are thermodynamically unstable systems that, over time, tend to break down and separate into their constituent immiscible liquid phases. rsc.org The stability of an emulsion, including those formulated with the non-ionic, amino acid-based emulsifier this compound, is challenged by several physical destabilization mechanisms. specialchem.comresearchgate.net Understanding these mechanisms is crucial for formulating robust and long-lasting products. fiveable.me
The primary mechanisms of emulsion instability are:
Creaming/Sedimentation: This phenomenon arises from the density difference between the dispersed and continuous phases, leading to the migration of droplets under the influence of gravity. biolinscientific.com In an oil-in-water (O/W) emulsion, the less dense oil droplets tend to rise, forming a concentrated layer at the top, a process known as creaming. mixing-experts.com Conversely, in a water-in-oil (W/O) emulsion, the denser water droplets settle to the bottom, which is termed sedimentation. Creaming is a reversible process, as the emulsion can often be redispersed by shaking. mixing-experts.com However, it is generally undesirable as it precedes more severe instability forms like coalescence, due to the close packing of droplets in the creamed layer. makingcosmetics.com Strategies to mitigate creaming include reducing the droplet size and increasing the viscosity of the continuous phase. mixing-experts.comugent.be
Flocculation: This is the process where dispersed droplets aggregate into larger clusters or "flocs" without merging. biolinscientific.commakingcosmetics.com While the individual droplets remain distinct, flocculation can accelerate creaming and increase the likelihood of coalescence. ugent.be Flocculation is often reversible and can be countered by ensuring sufficient repulsive forces between droplets, which can be achieved through electrostatic or steric stabilization provided by the emulsifier. mixing-experts.com
Coalescence: This is an irreversible process where two or more droplets merge to form a single, larger droplet. fiveable.me It occurs when the interfacial film separating the droplets ruptures. fiveable.me Progressive coalescence leads to a significant increase in the average droplet size and ultimately to the complete separation of the two immiscible phases, known as breaking or cracking. makingcosmetics.com A strong, resilient interfacial film is essential to prevent coalescence. fiveable.me this compound, known for its ability to form liquid crystal structures, can create a highly ordered and robust interfacial layer, offering significant protection against coalescence.
Phase Inversion: This mechanism involves the emulsion changing its type, for instance, from an O/W to a W/O emulsion, or vice versa. fiveable.me Phase inversion can be triggered by changes in formulation, such as the phase volume ratio, temperature, or electrolyte concentration, which alter the properties of the emulsifier or the phases. fiveable.me While sometimes induced deliberately in specific emulsification techniques, unintended phase inversion leads to complete emulsion breakdown. fiveable.meaps.org The stability towards phase inversion is influenced by the emulsifier's characteristics; for example, a catastrophic phase inversion can be preceded by the formation of a gel emulsion when using certain non-ionic surfactants. nih.gov
Below is a table summarizing the key emulsion instability mechanisms.
| Instability Mechanism | Description | Reversibility | Key Influencing Factors |
| Creaming/Sedimentation | Migration of dispersed droplets due to density differences, forming a concentrated layer. biolinscientific.com | Reversible mixing-experts.com | Droplet size, density difference between phases, viscosity of the continuous phase. mixing-experts.comugent.be |
| Flocculation | Aggregation of individual droplets into clusters without the rupture of the interfacial film. biolinscientific.commakingcosmetics.com | Reversible makingcosmetics.com | Inter-droplet forces (van der Waals, electrostatic, steric), emulsifier concentration. mixing-experts.com |
| Coalescence | Merging of two or more droplets to form a larger droplet, involving the rupture of the interfacial film. fiveable.me | Irreversible makingcosmetics.com | Interfacial tension, mechanical strength and elasticity of the interfacial film. fiveable.me |
| Phase Inversion | The change of an emulsion from one type to another (e.g., O/W to W/O). fiveable.me | Irreversible | Phase volume ratio, temperature, emulsifier type and concentration, electrolyte concentration. fiveable.me |
Advanced Emulsion Systems: Double Emulsions and Nanoemulsions
Double emulsions are complex, multiphase systems, often described as "emulsions of emulsions." mdpi.com The two main types are water-in-oil-in-water (W/O/W) and oil-in-water-in-oil (O/W/O). mdpi.com These systems are of great interest for applications in pharmaceuticals, cosmetics, and food, primarily for the encapsulation and controlled release of active ingredients. mdpi.com
The inherent complexity of double emulsions makes their stabilization a significant challenge. Typically, a synergistic combination of two types of emulsifiers is required: a lipophilic (hydrophobic) emulsifier to stabilize the inner W/O or O/W interface and a hydrophilic emulsifier for the outer O/W or W/O interface. mdpi.com
Key stabilization strategies include:
Use of Mixed Emulsifiers: A low Hydrophilic-Lipophilic Balance (HLB) emulsifier is used to stabilize the internal emulsion, while a high HLB emulsifier stabilizes the external one. mdpi.com For a W/O/W emulsion, a lipophilic emulsifier like Polyglycerol Polyricinoleate (PGPR) is often used for the inner water droplets, while a hydrophilic emulsifier, such as a protein or polysaccharide, stabilizes the outer oil droplets. ugent.bearxiv.org this compound, being a lipophilic, non-ionic emulsifier, could theoretically be employed to stabilize the inner W/O interface in a W/O/W double emulsion, forming a stable barrier around the internal water droplets.
Polymer and Particle Stabilization: Natural polymers like gum arabic, xanthan gum, and modified pectins can be used, often in conjunction with proteins like whey protein isolate, to form protective layers and increase the viscosity of the continuous phase, thus hindering droplet movement and coalescence. ugent.bemdpi.com Colloidal particles can also be used to create highly stable Pickering double emulsions. rsc.org
Osmotic Pressure Control: Adding an osmotic agent (like salts or sugars) to the inner aqueous phase helps to minimize the osmotic pressure gradient between the inner and outer aqueous phases, reducing the transport of water and subsequent emulsion breakdown.
Nanoemulsions are dispersions of two immiscible liquids with droplet sizes typically in the range of 20-500 nm. researchgate.net Due to their small droplet size, they exhibit excellent stability against creaming and sedimentation and are often transparent or translucent. This compound has been identified as a component in nanoemulsion compositions, highlighting its utility in these advanced systems. yudu.com The preparation of nanoemulsions can be broadly categorized into high-energy and low-energy methods. researchgate.netextractionmagazine.com
High-Energy Approaches: These methods utilize mechanical devices to generate intense disruptive forces that break down large droplets into nano-sized ones. researchgate.netuwu.ac.lk
High-Pressure Homogenization (HPH): The coarse emulsion is forced through a narrow valve at high pressure, causing intense shear, cavitation, and turbulent flow that disrupts the droplets. researchgate.net
Microfluidization: This technique involves passing the emulsion through microchannels at high pressure, where it is subjected to strong elongational, shear, and impact forces. researchgate.net
Ultrasonication: High-intensity ultrasonic waves create acoustic cavitation—the formation and collapse of microscopic bubbles—which generates powerful shockwaves that break apart the droplets. researchgate.net
Low-Energy Approaches: These methods rely on the internal chemical energy of the system and the physicochemical properties of the components to form nanoemulsions, typically with gentle stirring. uwu.ac.lk
Phase Inversion Temperature (PIT) Method: This method utilizes the temperature-dependent solubility of non-ionic surfactants. An emulsion is prepared at a temperature where the surfactant has a certain hydrophilicity, and then the temperature is changed to invert the emulsion, creating fine droplets in the process. scribd.com
Phase Inversion Composition (PIC) Method: Nanoemulsions are formed by changing the composition of the system, for example, by adding water to an oil/surfactant mixture, which causes a phase transition and the formation of small droplets. scribd.com
Self-Emulsification (or Spontaneous Emulsification): This occurs when an organic phase (oil and a hydrophilic surfactant) is gently mixed with an aqueous phase. The rapid diffusion of the hydrophilic surfactant into the water phase creates interfacial turbulence that forms nano-sized oil droplets. uwu.ac.lk
The following table provides a comparison of high-energy and low-energy nanoemulsification methods.
| Feature | High-Energy Methods | Low-Energy Methods |
| Principle | Use of intense mechanical forces to break down droplets. researchgate.netuwu.ac.lk | Spontaneous formation of droplets driven by composition or temperature changes. uwu.ac.lk |
| Examples | High-Pressure Homogenization, Microfluidization, Ultrasonication. extractionmagazine.comresearchgate.net | Phase Inversion Temperature (PIT), Phase Inversion Composition (PIC), Self-Emulsification. scribd.com |
| Advantages | Greater control over droplet size; suitable for a wider range of compositions; can use lower surfactant concentrations. uwu.ac.lkresearchgate.net | Less energy-intensive; does not require expensive equipment; suitable for heat-sensitive ingredients. uwu.ac.lk |
| Disadvantages | Requires expensive equipment; high energy consumption; potential for sample overheating. uwu.ac.lk | Often requires higher surfactant concentrations; may not be suitable for all oil/surfactant systems. researchgate.netuwu.ac.lk |
Synergistic Effects in Mixed Emulsifier Systems
Using a blend of emulsifiers is often more effective than using a single emulsifier. eurocosmetics-mag.compharmatutor.org The combination of two or more emulsifying agents can lead to synergistic interactions that significantly enhance emulsion formation and stability. pharmatutor.org
For instance, in a system containing anionic and non-ionic surfactants, a synergistic effect can arise from the combined electrostatic and steric stabilization mechanisms. acs.org The non-ionic surfactant can pack between the charged headgroups of the anionic surfactant, reducing electrostatic repulsion between them and allowing for a more densely packed and stronger interfacial film. This can lead to the formation of smaller droplets and enhanced emulsion stability. acs.org
As a non-ionic surfactant, this compound can participate in such synergistic interactions. When blended with an anionic surfactant (like Sodium Lauroyl Glutamate), it could reduce the charge repulsion at the interface, leading to a more stable mixed film. researchgate.net Conversely, when used with a cationic surfactant, specific interactions could also be tailored to optimize the interfacial properties for specific applications, such as in hair conditioning products.
The optimization of emulsifier blends is a key strategy for creating highly stable and functional emulsions for cosmetic and pharmaceutical applications. eurocosmetics-mag.comnih.gov This process involves carefully selecting the types and ratios of emulsifiers to achieve the desired properties.
Several factors are considered during optimization:
Hydrophilic-Lipophilic Balance (HLB): The HLB system is a foundational concept for selecting emulsifiers. Blending high and low HLB emulsifiers allows formulators to precisely match the required HLB of the oil phase, leading to optimal emulsification. core.ac.ukresearchgate.net
Molecular Packing: The geometry and chemical structure of the emulsifiers in a blend influence how they pack at the interface. A mixture of emulsifiers with different molecular shapes can form a more compact and rigid interfacial film than a single emulsifier, which provides a stronger barrier against coalescence. rsc.org
Synergistic Effects: The goal is to find combinations that produce properties exceeding those of the individual components. pharmatutor.org For example, a study on plant-based proteins found that a specific blend of pea, lentil, and fava bean proteins exhibited better emulsifying properties than any of the individual proteins. mdpi.com Similarly, blending different non-ionic surfactants can improve emulsion stability. rsc.org
The optimization process often employs experimental design methodologies to systematically evaluate the effects of different emulsifier ratios and concentrations on emulsion properties like droplet size, viscosity, and long-term stability. core.ac.ukmdpi.com this compound, with its ability to form stable liquid crystal structures and its favorable non-ionic nature, is a valuable component for such optimized blends, contributing to the creation of stable, aesthetically pleasing cosmetic emulsions. specialchem.com
Polysaccharide-Surfactant Synergies in Emulsification Systems
The stability and rheological properties of emulsions can be significantly enhanced through the synergistic interaction between polysaccharides and surfactants like this compound. Polysaccharides, which are long-chain carbohydrates, can form a network within the continuous phase of an emulsion, increasing its viscosity and impeding the movement of dispersed droplets. This alone can contribute to stability, but when combined with a surfactant, the effects can be more than additive.
Research has shown that the combination of nonionic and cationic surfactants with polysaccharides can lead to beneficial effects on the mechanical properties of the polymer matrix. researchgate.net This synergy is also reflected in the stability and rheology of the prepared emulsions. researchgate.net For instance, in systems containing welan, an acidic microbial polysaccharide, the presence of a surfactant can significantly alter the rheological properties, which can be described by the Cross equation. researchgate.net
The nature of the interaction between polysaccharides and surfactants can be complex, involving electrostatic forces, hydrophobic interactions, and the formation of complexes. For example, studies on cellulose (B213188) nanocrystals (CNCs) and the cationic surfactant ethyl lauroyl arginate (LAE) have demonstrated that LAE adsorbs onto the CNC surfaces. nih.gov This adsorption influences the electrostatic stabilization, aggregation state, and emulsifying ability of the nanoparticles, ultimately affecting the properties of the oil-in-water emulsions. nih.gov The stabilization mechanism in such systems is dependent on the type of complex formed and the structure of the surfactant adsorbed on the polysaccharide nanoparticles. nih.gov
The table below illustrates the impact of combining a polysaccharide (whey protein concentrate - WPC and carrageenan - CSG) with a surfactant system, highlighting the resulting nanoparticle size and zeta potential, which are critical factors for emulsion stability.
| Component 1 | Concentration (% w/v) | Component 2 | Concentration (% w/v) | Additive | Concentration (mM) | Average Nanoparticle Size (nm) | Zeta Potential (mV) |
| WPC | 1.75 | CSG | 0.31 | CaCl2 | 1.69 | 236 | -22 |
This table demonstrates the optimized conditions for producing WPC-CSG nanoparticles, which can then be used to stabilize Pickering emulsions. The resulting nanoparticles exhibit a small size and a negative zeta potential, contributing to the stability of the emulsion by providing steric hindrance. researchgate.net
Droplet Size Distribution and Emulsion Morphology Characterization
The droplet size distribution and morphology are critical parameters that define the physical characteristics and stability of an emulsion. mdpi.com Techniques such as dynamic light scattering (DLS) are commonly employed to measure the particle size and size distribution of emulsified droplets. anton-paar.com
The morphology of an emulsion, which refers to the shape, size, and arrangement of the droplets, is directly influenced by the emulsifier and the processing conditions. This compound, as a liquid-crystal emulsifier, can form lamellar structures at the oil-water interface, which contributes to the formation of stable, finely dispersed emulsions. specialchem.com
The stability of an emulsion is often correlated with a smaller droplet size and a narrow size distribution (low polydispersity index). mdpi.com Smaller droplets have a reduced tendency to coalesce due to weaker attractive forces between them. mdpi.com The table below presents data on the droplet size of emulsions stabilized with different systems, illustrating the effect of the stabilizing agent on the resulting morphology.
| Stabilizing System | Average Droplet Size (μm) | Observation |
| Soy Protein Isolate with 1.0% Quercetin | 8.3 ± 2.7 | Uniform droplets, good emulsification. researchgate.net |
| Faba Bean Globulin (FG) | 1598 nm (after 24h) | Substantial increase in particle size over time. researchgate.net |
| Faba Bean Globulin with γ-Polyglutamic Acid (FG–γ‐PGA) | 413 nm (after 24h) | Minimal change in particle size, indicating high stability. researchgate.net |
This data highlights the effectiveness of different stabilizing systems on emulsion droplet size and stability. The combination of faba bean globulin with γ-polyglutamic acid resulted in significantly smaller and more stable droplets compared to faba bean globulin alone. researchgate.net
The characterization of emulsion morphology can also be performed using techniques like differential scanning calorimetry (DSC), which provides information on the thermal behavior of the dispersed phase, and microscopy. nih.gov These methods allow for a detailed understanding of the internal structure of the emulsion and the effectiveness of the emulsifier in maintaining its integrity over time.
Theoretical and Experimental Studies on Structure Activity Relationships of Acyl Glutamate Derivatives
Correlation of Molecular Structure with Surfactant Properties
Influence of Amino Acid Headgroup and Acyl Chain Length on Surface Activity
The amino acid headgroup, in this case, glutamic acid, imparts unique characteristics to the surfactant molecule. Glutamic acid possesses two carboxylic acid groups, which distinguishes it from amino acids with a single carboxyl group like glycine (B1666218) or alanine. chalmers.se This dual-carboxyl functionality contributes to the good water solubility of N-acyl-l-glutamic acid. acs.org The presence of these polar groups is fundamental to the molecule's ability to interact with water and lower the surface tension at the air-water or oil-water interface.
The length and structure of the acyl chain, the hydrophobic tail of the surfactant, significantly modulate its surface activity. Research has consistently shown that increasing the acyl chain length leads to a decrease in the critical micelle concentration (cmc), the concentration at which surfactant molecules begin to form aggregates called micelles. acs.org For instance, studies on N-acyl amino acid surfactants have demonstrated that as the acyl chain length increases from C12 to C18, the cmc decreases. acs.org This is attributed to the enhanced hydrophobic interactions between longer alkyl chains, which promotes aggregation at lower concentrations.
Conversely, the surface tension of acyl amino acid surfactants tends to increase with a longer acyl chain. acs.org While seemingly counterintuitive, this is because the stronger intermolecular forces between longer chains can lead to more ordered packing at the interface, which in turn can affect the surface tension. The foaming ability of these surfactants is also influenced by the acyl chain length; shorter C12 derivatives generally exhibit higher foaming power. acs.org
The presence of unsaturation (double bonds) or hydroxyl groups within the acyl chain can also impact surfactant properties. For example, a cis double bond can create a bend in the hydrophobic tail, which may disrupt the compact packing of surfactant molecules at an interface, leading to more viscoelastic interfacial films. researchgate.net Similarly, a hydroxyl group on the acyl chain can hinder close packing, which can, in turn, affect properties like foam stability. chalmers.se
Table 1: Effect of Acyl Chain Length on Properties of N-Acyl Amino Acid Surfactants
| Acyl Chain Length | Critical Micelle Concentration (cmc) | Surface Tension | Foaming Power |
|---|---|---|---|
| Increasing (e.g., C12 to C18) | Decreases acs.org | Increases acs.org | Generally higher for shorter chains (e.g., C12) acs.org |
Impact of Carboxyl Group pKa Values on pH-Dependent Interfacial Behavior
A defining feature of acyl glutamates is their pH-responsive nature, a direct result of the two carboxyl groups in the glutamic acid headgroup. chalmers.se These carboxyl groups have distinct pKa values, which are the pH values at which half of the groups are protonated and half are deprotonated. For glutamic acid, the pKa values are approximately 2.19 and 4.4, though these can be influenced by the molecular environment. chalmers.senih.gov
This pH-dependent ionization state has a profound impact on the interfacial behavior of the surfactant. researchgate.net At low pH, below the pKa values, the carboxyl groups are protonated and the surfactant is less soluble, which can lead to the formation of a gel. chalmers.se As the pH increases, the carboxyl groups deprotonate, increasing the negative charge of the headgroup and enhancing its hydrophilicity. This change in ionization state affects properties such as surface tension, foam stability, and emulsifying ability. researchgate.net
Studies on sodium lauroyl glutamate (B1630785) have shown a minimum in surface tension and a maximum in foam stability at neutral pH. chalmers.se At pH values between 6 and 7, where one of the carboxyl groups is protonated, the surface activity is high. chalmers.se However, the emulsifying ability is often better at higher pH values (pH 8-10) where both carboxyl groups are deprotonated. researchgate.net This pH-dependent behavior allows for the fine-tuning of formulation properties by adjusting the pH of the system. clariant.com
The pKa values of the carboxyl groups can also be influenced by their local environment, such as their proximity to a lipid bilayer. acs.org The depth of burial of a glutamic acid residue in a membrane can affect its pKa, highlighting the interplay between the surfactant and its surrounding medium. acs.org
Interplay of Molecular Architecture and Supramolecular Organization
The primary molecular structure of acyl glutamate derivatives dictates not only their behavior at interfaces but also their self-assembly into larger, ordered structures in solution, such as micelles and gels.
Relating Primary Structure to Micelle Formation and Gelation Tendencies
The balance between the hydrophilic headgroup and the hydrophobic tail, often quantified by the packing parameter, determines the geometry of the self-assembled aggregates. For many N-acyl amino acid surfactants, an increase in the length of the hydrophobic acyl chain leads to an increase in the diameter of the micelles formed. acs.org
Acyl glutamates, particularly in combination with other substances, can form various types of aggregates. For instance, dodecanoylglutamic acid (C12Glu) in the presence of alkylamines can form viscoelastic wormlike micelles. nih.govacs.org The formation and stability of these wormlike micelles are strongly dependent on pH, with transformations to spherical or rodlike micelles occurring in a narrow pH range. nih.govacs.org
The ability of acyl glutamates to form gels is also closely tied to their molecular structure and the solution pH. At low pH, the protonation of the carboxyl groups reduces the electrostatic repulsion between the headgroups, allowing for stronger intermolecular interactions that can lead to the formation of a gel network. chalmers.se The presence of a weak gel can sometimes enhance foam stability, while a strong gel can be detrimental. chalmers.se Furthermore, certain glutamate-based organogelators can be used to form hydrogels in the presence of other surfactants. jst.go.jp
Rational Design Principles for Optimized Functional Performance in Colloidal Systems
The understanding of the structure-activity relationships of acyl glutamate derivatives allows for the rational design of surfactants with tailored properties for specific applications in colloidal systems. acs.org By strategically modifying the acyl chain and leveraging the pH-responsiveness of the glutamate headgroup, it is possible to optimize performance characteristics such as emulsification, foaming, and rheology control.
For example, to create a highly viscous formulation, one might choose an acyl glutamate that forms wormlike micelles under specific pH and salt conditions. jst.go.jp The mixing of anionic acyl glutamates with cationic surfactants can also lead to the formation of mixed micellar systems with unique rheological properties that can be tuned by pH. jst.go.jp
The selection of the acyl chain is also a key design parameter. For applications requiring good detergency and mildness, an oleoyl (B10858665) chain might be chosen as it can decrease the CMC and provide better cleansing properties. cosmeticsbusiness.com For controlling skin conditions, a shorter capryloyl chain might be incorporated. cosmeticsbusiness.com
In essence, the rational design of acyl glutamate-based colloidal systems involves a multi-faceted approach that considers the desired functional attributes and manipulates the molecular structure and formulation conditions (like pH) to achieve them. This approach is fundamental to the development of advanced and effective products in various industries.
Contemporary Material Science Applications and Engineering of Distearyl Lauroyl Glutamate Based Systems
Formulation of Advanced Soft Materials
The molecular architecture of Distearyl lauroyl glutamate (B1630785), featuring a polar glutamate headgroup and three long aliphatic chains (two stearyl esters and one lauroyl amide), makes it an effective structuring agent in the formulation of advanced soft materials. Its ability to self-assemble into complex networks is fundamental to the creation of gels with tailored properties.
Design and Characterization of Hydrogels and Organogels with Tunable Mechanical Properties
Distearyl lauroyl glutamate is particularly well-suited as a low-molecular-weight organogelator. Organogels are thermally reversible, semi-solid systems where an organic liquid is immobilized within a three-dimensional network of self-assembled gelator fibers. pjmhsonline.comijdra.com The gelation mechanism involves the dissolution of the gelator in a nonpolar solvent at an elevated temperature, followed by cooling. During this process, the gelator molecules self-assemble through non-covalent interactions—such as hydrogen bonding from the amide and glutamate groups and van der Waals forces between the long aliphatic chains—to form a fibrous network that entraps the solvent. ijrpr.com
The mechanical properties of these organogels, such as hardness and viscoelasticity, can be precisely tuned. Research on analogous gelators shows that key parameters influencing these properties include the gelator concentration and the chemical nature of the organic solvent. nih.gov For this compound, increasing its concentration would lead to a denser fiber network, resulting in a harder and more robust gel. The choice of solvent (e.g., alkanes, esters, or vegetable oils) would also affect the solubility and aggregation behavior of the gelator, thus altering the final mechanical characteristics of the gel. pjmhsonline.com
While its insolubility in water precludes its use as a traditional hydrogelator, it can be used to form hydrogels through surfactant-mediated methods. nih.gov In such systems, surfactants like sodium lauroyl glutamate and cetyltrimethylammonium chloride are used to solubilize the organogelator in water, enabling the formation of a hydrogel network. nih.gov The resulting gel's properties, such as its sol-gel transition temperature and viscoelasticity, are influenced by the nature of the surfactant micelles (spherical or wormlike) and the interactions between the organogelator network and the micelles. nih.gov
Characterization of these soft materials involves techniques such as Scanning Electron Microscopy (SEM) to visualize the porous microstructure and rheology to measure the storage modulus (G′) and loss modulus (G″), which define the material's elastic and viscous behavior, respectively. mdpi.commdpi.com For both organogels and hydrogels, a higher G′ value relative to G″ indicates a more structured, solid-like material. nih.gov
Table 1: Comparative Properties of Gelators and Potential Tunability of this compound Systems
| Gelator Type | Typical Solvent | Key Interactions | Tunable Properties | Potential Role of this compound |
|---|---|---|---|---|
| Polymer-Based | Aqueous/Organic | Covalent crosslinks, chain entanglement | Crosslink density, polymer concentration, molecular weight | Not directly applicable |
| 12-Hydroxystearic Acid (12-HSA) | Organic (e.g., Soybean Oil) | Hydrogen bonding, van der Waals forces | Gelator concentration, cooling rate | Analogous organogelator with tunable erosion rate and controlled release. nih.gov |
| Glutamate-Based Organogelators | Aqueous (with surfactant) | Hydrophobic interactions, hydrogen bonding | Surfactant type and concentration, temperature | Can form hydrogels via surfactant mediation with temperature-responsive properties. nih.gov |
| Lecithin (B1663433) | Organic (with polar agent) | Reverse micelle formation, hydrogen bonding | Water/polar agent content, lecithin concentration | Can act as a primary organogelator in nonpolar solvents. ijdra.com |
Emulsion-Based Materials for Controlled Delivery Systems
This compound functions as a non-ionic, liquid-crystal emulsifier, capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. specialchem.com This capability is critical for the development of emulsion-based materials for controlled delivery systems. These systems are designed to encapsulate an active pharmaceutical ingredient (API) within the dispersed phase of an emulsion, protecting it from degradation and controlling its release over time. nih.gov
In a typical O/W emulsion for a hydrophobic active, the compound is dissolved in the oil phase, which is then dispersed as fine droplets in a continuous aqueous phase. This compound molecules arrange themselves at the oil-water interface, with their hydrophobic stearyl and lauroyl chains anchored in the oil droplet and the hydrophilic glutamate headgroup facing the water. This orientation reduces the interfacial tension and forms a stable barrier, preventing the oil droplets from coalescing.
The release of the active ingredient from such an emulsion is governed by several factors:
Partitioning: The active must partition from the internal oil phase to the external aqueous phase.
Diffusion: The active diffuses through the internal phase to the interface and then through the external phase.
Emulsion Stability: The integrity of the interfacial film created by the emulsifier is paramount. A highly stable emulsion will provide a more sustained release profile.
By carefully selecting the oil phase and the concentration of this compound, the release kinetics can be modulated to achieve a desired therapeutic profile. Its use in cosmetic creams and lotions provides a foundational model for these more advanced controlled-release applications. specialchem.comgoogle.com
Table 2: Components of a Hypothetical Emulsion for Controlled Delivery
| Component | Example Material | Function in the System |
|---|---|---|
| Active Ingredient | Hydrophobic Drug (e.g., Ibuprofen) | The therapeutic agent to be delivered. |
| Dispersed (Oil) Phase | Medium-Chain Triglycerides, Soybean Oil | Solvent for the active ingredient; forms the core of the dispersed droplets. |
| Continuous (Aqueous) Phase | Purified Water | The external phase of the emulsion. |
| Emulsifier | This compound | Stabilizes the oil-water interface, prevents droplet coalescence, and influences release rate. |
| Co-Emulsifier (Optional) | Cetearyl Alcohol | Enhances the stability and texture of the emulsion. |
Colloidal Dispersions and Nanoparticle Formulations
The engineering of colloidal systems, particularly nanoparticles, represents a significant advancement in delivery technologies. The amphiphilic nature of this compound suggests its utility in creating and stabilizing such complex formulations.
Utilization in Lipid Nanoparticles (LNPs) and Nanoemulsions as Advanced Delivery Vehicles
Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nm. dergipark.org.tr Their small size provides a large surface area, which can enhance the solubility and bioavailability of poorly water-soluble compounds. nih.gov As an effective emulsifier, this compound is well-suited for formulating stable nanoemulsions. It functions by reducing the interfacial tension between the oil and water phases, allowing for the formation of nanosized droplets and preventing their aggregation over time. dergipark.org.tr These nanoemulsions can serve as advanced vehicles for delivering active ingredients through various routes. nih.gov
Lipid Nanoparticles (LNPs) are a cornerstone of modern drug delivery, famously used in mRNA vaccines. nih.gov Standard LNP formulations consist of four primary components: an ionizable cationic lipid to complex the nucleic acid, a PEGylated lipid for stability and controlling particle size, cholesterol as a structural component, and a helper phospholipid (like 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC). nih.gov
While this compound is not a standard component in current clinical LNP formulations, its structural characteristics suggest a potential role in related systems like Nanostructured Lipid Carriers (NLCs). NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystal matrix that allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs). mdpi.com In an NLC formulation, this compound could act as a lipid component or a surface-active agent, contributing to the stability of the particle and modulating the release of the encapsulated active. Its multiple lipid chains would integrate into the lipid core, while its polar headgroup would orient towards the aqueous exterior, helping to stabilize the colloidal dispersion. mdpi.comnih.gov
Table 3: Comparison of Standard LNP Components with this compound
| LNP Component | Primary Function | This compound Properties and Potential Role |
|---|---|---|
| Ionizable Lipid | Encapsulates nucleic acids via electrostatic interaction at low pH; facilitates endosomal escape. | Neutral charge. Not suitable for this primary role. |
| Helper Phospholipid (e.g., DSPC) | Provides structural support to the lipid bilayer. | Contains three lipid chains and can integrate into a lipid matrix, potentially providing structural support in an NLC. |
| Cholesterol | Modulates membrane fluidity and stability. | As a rigid molecule, it could influence the packing and fluidity of the lipid matrix in an NLC. |
| PEGylated Lipid | Forms a hydrophilic corona to prevent aggregation and increase circulation time. | Not PEGylated. However, its hydrophilic glutamate headgroup provides some surface hydrophilicity, acting as an emulsifier/stabilizer. |
Surface Modification and Coating Technologies
Altering the surface properties of materials is fundamental to many technologies. The distinct hydrophilic-lipophilic balance of this compound makes it a candidate for interfacial engineering, where it can be used to modify the surface energy and chemical functionality of various substrates.
Adsorption on Mineral and Oxide Surfaces for Interfacial Engineering
The adsorption of molecules onto mineral and metal oxide surfaces can dramatically change their properties, such as wettability and dispersibility in different media. Studies on related molecules, such as L-glutamate and sodium lauroyl glutamate, provide a strong basis for understanding how this compound would behave. google.com
Research has shown that the carboxyl groups of glutamate bind strongly to oxide surfaces like rutile (TiO₂) and cassiterite (SnO₂). google.comcarnegiescience.edunih.gov The proposed binding mechanisms include the formation of inner-sphere complexes where the glutamate headgroup chelates surface metal ions. google.com For instance, on rutile, glutamate can adsorb in a "lying down" configuration, binding through both of its carboxyl groups, or a "standing up" configuration, binding through only one. nih.gov
Extrapolating from this, the glutamate headgroup of this compound would serve as an effective anchor to adsorb the molecule onto mineral or metal oxide surfaces. Once anchored, its three long, nonpolar aliphatic chains (two stearyl and one lauroyl) would be oriented away from the surface. This would create a dense, hydrophobic layer, effectively transforming the typically hydrophilic oxide surface into a highly nonpolar, organophilic one.
This surface modification has significant practical implications:
Pigment Dispersion: In paints and coatings, mineral oxide pigments (like TiO₂) could be treated with this compound to make them easily dispersible in non-aqueous, oil-based formulations, preventing clumping and improving color consistency.
Water Repellency: Coating a surface with this molecule could impart significant hydrophobic properties, creating water-repellent films.
Interfacial Reinforcement: In composite materials, it could act as a coupling agent at the interface between an inorganic filler and a polymer matrix, improving adhesion and mechanical properties.
The efficiency of this surface modification would depend on factors like the pH of the system, which affects the surface charge of the oxide and the speciation of the glutamate headgroup, and the nature of the solvent. carnegiescience.edu
Table 4: Adsorption Mechanisms of Glutamate-Based Molecules on Oxide Surfaces
| Molecule | Mineral/Oxide Surface | Dominant Binding Mechanism | Resulting Surface Property | Reference |
|---|---|---|---|---|
| L-Glutamate | Rutile (TiO₂) | Inner-sphere complexation via carboxyl groups (bridging or chelating). | Depends on coverage; provides reactive sites. | nih.gov |
| Aspartic Acid | Calcite | Forms two or three strong bonds depending on chirality and crystal face. | Chiral selective surface. | carnegiescience.edu |
| Sodium Lauroyl Glutamate | Cassiterite (SnO₂) | Chemisorption; chelation of Sn ions by carboxyl and amide groups. | Renders surface hydrophobic for flotation. | google.com |
| This compound | Generic Metal Oxide | (Predicted) Anchoring via glutamate headgroup; orientation of three aliphatic chains away from the surface. | (Predicted) Highly hydrophobic/organophilic surface. | N/A |
Environmental Fate and Biodegradation Studies of Acyl Glutamate Compounds
Biodegradability Assessment Methodologies for Amino Acid-Based Surfactants
The biodegradability of amino acid-based surfactants, including acyl glutamates, is evaluated using standardized test methods. A key method is the CO2 Headspace Test (OECD 310) , which is an approved reference method by the European Union for assessing the aerobic biodegradability of surfactants. nih.gov This test measures the amount of carbon dioxide produced over a 28-day period as a percentage of the theoretical maximum, providing a clear indication of the extent of mineralization. nih.gov
These methodologies are crucial for verifying the "readily biodegradable" status of these surfactants, a key feature for their classification as environmentally friendly. academie-sciences.frresearchgate.netalfa-chemistry.com The presence of amide or ester bonds in their molecular structure makes them susceptible to enzymatic cleavage by microorganisms present in the environment. rsc.org
Factors Influencing Biodegradation Rates in Diverse Environmental Matrices
The rate at which acyl glutamate (B1630785) compounds biodegrade in the environment is not constant and can be influenced by a variety of factors within different environmental matrices like water and soil. The fate and persistence of these compounds are determined by their physicochemical properties, environmental conditions, and their inherent biodegradability. frontiersin.org
Key influencing factors include:
Microbial Population: The presence and diversity of microorganisms capable of degrading the surfactant are paramount. The introduction of a new compound can lead to the evolution of microbial pathways for its breakdown. frontiersin.orgnih.gov
Oxygen Availability: Aerobic conditions generally favor the rapid biodegradation of many organic compounds, including surfactants. researchgate.net
Temperature and pH: These environmental parameters can significantly affect microbial activity and the stability of the surfactant molecule itself. For instance, glutamic acid can be converted to pyrrolidonecarboxylic acid at intermediate pH values and increased temperatures. researchgate.net
Nutrient Availability: The presence of other nutrients can sometimes accelerate biodegradation by supporting a robust microbial community. researchgate.net
Chemical Structure: The length and branching of the acyl chain and the nature of the amino acid headgroup can influence the rate of degradation. For some anionic surfactants, an increase in the hydrophobic chain length has less impact on their biodegradability. rsc.org Studies on N-acyl derivatives of glutamic acid with varying acyl chain lengths have shown them to be readily biodegradable. chalmers.se
Comparative Studies of Biodegradation Profiles with Other Surfactant Classes
Acyl glutamate surfactants consistently demonstrate a superior biodegradation profile when compared to many conventional surfactant classes. alfa-chemistry.com Their origin from natural building blocks—amino acids and fatty acids—contributes to their recognition by microbial enzymes and subsequent rapid breakdown into harmless byproducts. alfa-chemistry.com
Here's a comparative overview:
| Surfactant Class | Biodegradability Profile | Key Characteristics |
| Acyl Glutamates | Readily biodegradable. academie-sciences.frresearchgate.netalfa-chemistry.com | Derived from renewable resources; low environmental footprint. alfa-chemistry.com |
| Petroleum-Based Surfactants (e.g., LAS) | Generally biodegradable, but can be slower under certain conditions. | Can have a higher carbon footprint in their production process. |
| Sugar-Based Surfactants (e.g., APGs) | Readily biodegradable. | Also considered a "green" surfactant with a favorable environmental profile. researchgate.net |
| Protein-Based Surfactants | Generally biodegradable. | Offer good performance but may have different manufacturing complexities. alfa-chemistry.com |
Interactive Data Table: Comparative Biodegradation
| Surfactant Class | Biodegradability Profile | Key Characteristics |
|---|---|---|
| Acyl Glutamates | Readily biodegradable | Derived from renewable resources; low environmental footprint |
| Petroleum-Based Surfactants (e.g., LAS) | Generally biodegradable, but can be slower under certain conditions | Can have a higher carbon footprint in their production process |
| Sugar-Based Surfactants (e.g., APGs) | Readily biodegradable | Also considered a "green" surfactant with a favorable environmental profile |
| Protein-Based Surfactants | Generally biodegradable | Offer good performance but may have different manufacturing complexities |
Studies have shown that amino acid-based surfactants, as a group, are more eco-friendly and biodegradable than their petroleum-based counterparts. alfa-chemistry.com
Life Cycle Assessment (LCA) Considerations for Environmental Impact
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental burdens associated with a product, process, or activity from "cradle to grave" or "cradle to gate". researchgate.net For surfactants, this involves analyzing the entire value chain, from raw material extraction and processing to manufacturing, transportation, use, and final disposal. erasm.org
The LCA framework, as defined by ISO 14040, includes four main phases:
Goal and Scope Definition: Clearly defining the purpose, functional unit, and system boundaries of the study.
Life Cycle Inventory (LCI): The data collection phase, which is often the most time-consuming, involving the quantification of energy and materials used and wastes released. erasm.org
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts of the identified inputs and outputs. d-nb.info
For acyl glutamate surfactants, an LCA would highlight the benefits of using renewable raw materials like vegetable oils and amino acids, which can lead to a lower carbon footprint compared to petroleum-derived surfactants. researchgate.net The high biodegradability of these surfactants also contributes positively to their end-of-life impact, minimizing their persistence in the environment. alfa-chemistry.com The increasing use of LCA in the chemical industry is driving the development of more sustainable products and processes. d-nb.info
Advanced Computational and Modeling Approaches in Distearyl Lauroyl Glutamate Research
Molecular Dynamics (MD) Simulations for Self-Assembly and Interfacial Dynamics
Molecular dynamics (MD) simulations have become an indispensable tool for understanding the self-assembly of surfactants like Distearyl lauroyl glutamate (B1630785) and their behavior at interfaces. These simulations model the interactions between individual atoms or groups of atoms over time, providing a dynamic picture of molecular organization.
Researchers have employed MD simulations to investigate the self-assembly of N-acyl amino acid surfactants at the air-water interface. chalmers.se These simulations have revealed that intermolecular hydrogen bonds are a primary factor in achieving close packing of the surfactant molecules at the surface. chalmers.se For surfactants derived from dicarboxylic amino acids, such as glutamic acid, these intermolecular hydrogen bonds are found to be weaker due to electrostatic repulsion between the head groups. chalmers.se
Self-assembly MD simulations have also been used to study the interaction of peptides with membrane bilayers. nih.gov By simulating the assembly of the membrane in the presence of the peptide, researchers can overcome the limitations of inserting a peptide into a pre-assembled membrane and observe phenomena like the adoption of membrane-spanning conformations. nih.gov This approach is highly relevant for understanding how glutamate-based surfactants interact with biological membranes or form structured lamellar phases in cosmetic and pharmaceutical products.
Different computational approaches exist for these simulations, ranging from all-atom MD to coarse-grained MD and dissipative particle dynamics (DPD). frontiersin.org While atomistic methods provide high detail, they are computationally expensive, limiting the time and length scales that can be studied. frontiersin.org Coarse-grained methods, which group atoms into larger beads, allow for the simulation of larger systems and longer timescales, making them suitable for studying processes like micelle formation and growth. frontiersin.org
| Simulation Technique | System Studied | Key Findings | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | N-acyl amino acid surfactants at air-water interface | Intermolecular hydrogen bonds are crucial for close packing at the surface. | chalmers.se |
| Self-Assembly MD | Influenza fusion peptide with a DMPC membrane | Revealed a membrane-spanning conformation and its disordering effect on the lipid bilayer. | nih.gov |
| Dissipative Particle Dynamics (DPD) | Mixed micelle systems (CAPB and SLSar) | Identified different micellar self-assembly growth behaviors that correlate with experimental viscosity. | frontiersin.org |
| Controlled Molecular Dynamics | Diphenylalanine peptide nanotubes | Demonstrated the self-assembly of helical nanotubes and determined their resulting chirality. | mdpi.com |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of Distearyl lauroyl glutamate and related surfactants, DFT provides valuable insights into properties that govern their behavior and functionality.
DFT calculations have been instrumental in understanding the adsorption behavior of N-lauroyl derivatives of various amino acids. chalmers.se These studies have shown that intermolecular hydrogen bonding between the amide groups of the surfactants can lead to the formation of dimers, which in turn affects the surface activity of the amphiphiles. chalmers.sersc.org The nonionic (protonated) form of these surfactants has a stronger tendency to move to the interface, where it dominates the interfacial behavior. chalmers.se
Furthermore, DFT has been used to rationalize the biological activity of amino acid-based surfactants. For instance, in studies of phenylalanine and tryptophan-based cationic surfactants, DFT calculations helped to explain the loss of antibacterial activity when these surfactants are incorporated into dipalmitoyl phosphatidyl choline (B1196258) (DPPC) vesicles, attributing it to a strong affinity between the DPPC and the surfactant molecules. mdpi.com DFT has also been employed to confirm the physicochemical properties of nanoparticles functionalized with d-amino acid-based surfactants, which have potential as antimicrobial agents. acs.org
| Focus of Study | System Studied | Key Insight from DFT | Reference |
|---|---|---|---|
| Adsorption Behavior | N-lauroyl derivatives of alanine, valine, leucine, proline, phenylalanine | Intermolecular hydrogen bonding leads to dimer formation, affecting surface activity. | chalmers.sersc.org |
| Antibacterial Activity | Phenylalanine and Tryptophan-based cationic surfactants with DPPC | Strong affinity between surfactant and DPPC molecules can reduce antibacterial efficacy. | mdpi.com |
| Nanocomposite Characterization | d-amino acid-based surfactants with gold and silica (B1680970) nanoparticles | Confirmed the physicochemical properties of the synthesized antimicrobial nanocomposites. | acs.org |
Predictive Modeling of Complex Fluid Rheology and Phase Behavior
This compound is a key component in lamellar gel networks (LGNs), which are multiphase systems that form the structural basis of many cosmetic and pharmaceutical creams. researchgate.net The rheology of these networks is complex, exhibiting properties like shear-thinning, thixotropy, and yield stress, which are critical for product performance and consumer perception. researchgate.netresearchgate.net
Predictive modeling plays a crucial role in understanding and forecasting the rheological behavior of these materials. Researchers have developed constitutive models to quantitatively predict the key rheological features of such structured fluids. researchgate.netresearchgate.net For instance, a thixotropic constitutive model with an elastoplastic stress component has been proposed to capture the important features of lamellar gel shear rheology. researchgate.net This model can predict gap-dependent rheology and the unique shear-banding phenomenon where a thin, fast-shearing band forms near a boundary. researchgate.net
These models are essential because the rheological properties of LGNs are highly dependent on the test methodology due to their thixotropic nature. researchgate.net Understanding the relationship between the microstructure—such as the transition from multilamellar vesicles to planar lamellae—and the macroscopic rheological properties is a key area of research. researchgate.net Studies have shown that LGNs can exhibit a nearly elastic response for small deformations, with a high storage modulus (G') relative to the loss modulus (G'') over a wide range of frequencies. researchgate.net
| Model Type | Predicted Phenomena | Key Features | Reference |
|---|---|---|---|
| Thixotropic Constitutive Model | Shear-banding, gap-dependent rheology, oscillatory shear moduli | Includes elastoplastic stress and a modulus gradient near boundaries. | researchgate.net |
| Soft Glassy Rheology Model | Shear hysteresis, inhomogeneous velocity gradient, power-law stress decay | Describes the disorder in the fluid as a distribution of energy barriers for microstructural reorganization. | researchgate.netaps.org |
| Nonlinear Continuum Model | Mechanochromatic response in lamellar gels | Considers constrained swelling and anisotropic deformation in layers. | nih.gov |
Application of Machine Learning and Artificial Intelligence in Material Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the design and development of new materials, including surfactants for the cosmetic industry. researchgate.net These technologies can accelerate the discovery of novel formulations and predict material properties, reducing the need for extensive trial-and-error experimentation. researchgate.netnih.gov
Generative AI models, such as Variational Autoencoders (VAEs) combined with reinforcement learning, are being developed to design new surfactant molecules with specific target properties, like a low critical micelle concentration (CMC). acs.org These models can learn from existing data to generate novel molecular structures with desired characteristics. acs.org Furthermore, recurrent neural networks (RNNs) have been used to analyze the microrheology of lamellar gel networks, revealing heterogeneous diffusion processes that are not apparent from ensemble measurements alone. arxiv.org This detailed analysis of particle motion within the gel provides deeper insights into its complex viscoelasticity. aps.orgarxiv.org The integration of ML with physics-based models holds the promise of accelerating the engineering of materials that meet multiple performance objectives. nih.gov
| AI/ML Approach | Application | Objective/Finding | Reference |
|---|---|---|---|
| General Machine Learning | Cosmetic formulation | Optimize formulations, select ingredients, predict performance, and analyze structure-property relationships. | researchgate.net |
| Random Forest Regression | Sensory texture prediction | Predict textures like spreadability and thickness from rheological data. | researchgate.net |
| Variational Autoencoder (VAE) & Reinforcement Learning | Surfactant molecular design | Generate new surfactant molecules with targeted properties such as low critical micelle concentration (CMC). | acs.org |
| Recurrent Neural Network (RNN) | Microrheology of lamellar gels | Analyzed particle tracks to reveal diverse diffusion processes and caging phenomena, explaining complex viscoelasticity. | arxiv.org |
Emerging Research Frontiers and Future Perspectives on Distearyl Lauroyl Glutamate
Integration with Stimuli-Responsive Materials and Smart Systems
The integration of distearyl lauroyl glutamate (B1630785), an amino acid-based surfactant, with stimuli-responsive materials is an expanding area of research with significant potential. chalmers.sewhiterose.ac.ukresearchgate.net These "smart" systems are designed to undergo physical or chemical changes in response to specific external triggers, such as temperature, pH, light, or magnetic fields. technion.ac.ilnumberanalytics.comresearchgate.net This responsiveness allows for the controlled and targeted delivery of active ingredients in various applications. researchgate.netzenodo.org
For instance, in drug delivery, stimuli-responsive systems can be engineered to release a therapeutic agent at a specific site in the body, triggered by local physiological conditions like a change in pH, which is common in tumor microenvironments. nih.govnih.gov The amphiphilic nature of distearyl lauroyl glutamate, possessing both hydrophilic and hydrophobic moieties, makes it a valuable component in the formation of vesicles and other nanostructures that can encapsulate and transport these active molecules. chalmers.selibretexts.org
The development of these smart systems involves creating materials that can sense and react to their surroundings by altering their properties. technion.ac.ilnumberanalytics.com This can include changes in mechanical strength, adhesiveness, or permeability. technion.ac.il Light, in particular, is an attractive stimulus due to the ease of manipulating its parameters like intensity and wavelength. technion.ac.il
Advanced Applications in Biomedical Engineering and Biotechnology (e.g., beyond traditional delivery, focusing on material interactions)
Beyond its role in traditional drug delivery, this compound and similar amino acid-based surfactants are being explored for more advanced applications in biomedical engineering and biotechnology. academie-sciences.frresearchgate.net These applications leverage the unique interactions between these materials and biological systems.
One area of interest is in tissue engineering, where stimuli-responsive hydrogels are being developed. mdpi.com These hydrogels can serve as scaffolds that support tissue growth and regeneration. numberanalytics.com The incorporation of amino acid-based surfactants can influence the mechanical properties and bioactivity of these scaffolds, potentially enhancing cell adhesion, growth, and differentiation. mdpi.com
Furthermore, the interaction of these surfactants with biological membranes is a key area of study. researchgate.netresearchgate.net Understanding how these molecules interact with cell membranes at a molecular level is crucial for designing effective drug delivery systems and for developing new antimicrobial agents. researchgate.netub.edu The ability of cationic amino acid-based surfactants to disrupt microbial membranes is being investigated as a potential alternative to conventional antibiotics. ub.edu
The table below outlines some of the advanced applications being explored:
| Application Area | Description | Key Research Focus |
| Tissue Engineering | Development of "smart" hydrogels that respond to physiological cues to promote tissue regeneration. numberanalytics.commdpi.com | Tuning mechanical properties and bioactivity of scaffolds. mdpi.com |
| Antimicrobial Agents | Design of cationic surfactants that selectively target and disrupt microbial cell membranes. ub.edu | Enhancing antimicrobial efficacy while minimizing toxicity to human cells. academie-sciences.fr |
| Gene Delivery | Use of cationic lipids to form complexes with nucleic acids (like mRNA and siRNA) for therapeutic purposes. nih.gov | Improving the efficiency and safety of gene delivery vectors. nih.gov |
| Bio-inspired Materials | Creating materials that mimic the structure and function of natural biological systems. academie-sciences.fr | Understanding and replicating the self-assembly properties of lipoamino acids. academie-sciences.fr |
Sustainable Synthesis and Circular Economy Considerations in Chemical Production
The production of this compound and other cosmetic ingredients is increasingly being viewed through the lens of sustainable synthesis and the circular economy. mdpi.comlebube.comevalueserve.com This approach emphasizes the use of renewable resources, the reduction of waste, and the creation of products that can be safely returned to the environment or reused. mdpi.comlebube.comsustainability-directory.com
Amino acid-based surfactants like this compound are inherently aligned with these principles as they are derived from natural and renewable raw materials such as amino acids and vegetable oils. chalmers.seacademie-sciences.fr The use of biotechnology, such as large-scale production of amino acids by yeasts, further enhances the environmental friendliness of their production. chalmers.se
The principles of a circular economy aim to move away from the traditional "take-make-dispose" linear model to a more regenerative system. lebube.comevalueserve.comsustainability-directory.com In the context of the cosmetics industry, this involves:
Sourcing sustainable ingredients: Utilizing renewable and upcycled materials to reduce reliance on virgin resources. mdpi.com
Optimizing manufacturing processes: Implementing energy-efficient and water-conserving techniques to minimize the environmental footprint. mdpi.com
Designing for biodegradability: Creating products that can break down into harmless components at the end of their life cycle. academie-sciences.fr
One of the key synthesis routes for N-acylamino acid surfactants, the Schotten-Baumann reaction, traditionally uses long-chain acyl chlorides. chalmers.se Greener chemistry approaches are being explored, such as using fatty alcohols, which are natural raw materials, as an alternative to fatty halides. chalmers.se
Interdisciplinary Research with Biological and Physical Sciences to Elucidate Complex Interactions
A deeper understanding of the complex interactions of this compound requires a highly interdisciplinary research approach, combining principles from biology, chemistry, and physics. google.com This is essential for elucidating the mechanisms of action at a molecular and systemic level.
Physicochemical studies are crucial for characterizing the properties of amino acid-based surfactants, such as their critical micelle concentration (CMC), which is the concentration at which they begin to form micelles. researchgate.netresearchgate.net These studies investigate how factors like temperature, pH, and the presence of other molecules influence their behavior in solution. acs.org Techniques like surface tension measurements and nuclear magnetic resonance (NMR) spectroscopy are employed to gain these insights. chalmers.se
The interaction of these surfactants with biological systems is another critical area of interdisciplinary research. For example, understanding how these molecules interact with proteins and cell membranes can shed light on their potential for both therapeutic applications and toxicity. researchgate.netacs.org The study of these interactions can help in designing surfactants with improved biocompatibility and targeted functionality. academie-sciences.fr
Genomics and other "-omics" fields are also becoming valuable tools. google.com By analyzing changes in gene expression in response to treatment with these compounds, researchers can gain a more holistic understanding of their biological effects. google.com This can aid in identifying pathways affected by the surfactant and in developing more personalized therapeutic approaches. google.com
Q & A
Q. What experimental controls are necessary when evaluating surfactant mixtures containing this compound to isolate anti-irritant effects?
- Methodological Answer: Include negative controls (sodium lauryl sulfate, SLS) and positive controls (SLS + 1% this compound). Use crossover designs in human trials to minimize variability. Measure biomarkers (e.g., transepidermal water loss, erythema index) and apply multivariate analysis (PCA) to differentiate surfactant-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
